Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a nitrophenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Esterification: The ester functionalities are introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The imidazole ring may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-1H-imidazole-4-carboxylate: Similar structure but without the methyl group on the imidazole ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 1-(2-(carboxy)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Biological Activity
Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate, with the CAS number 1203852-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O6
- Molecular Weight : 333.3 g/mol
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the reaction of a suitable nitrophenyl derivative with an imidazole precursor. The process includes the following steps:
- Formation of the Imidazole Ring : A reaction between a substituted phenyl compound and a carbonyl source.
- Nitration : Introduction of the nitro group at the para position of the phenyl ring.
- Esterification : Reaction with ethyl alcohol to form the ester functional group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound was evaluated against various bacterial strains using standard methods such as the disk diffusion assay.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 20 |
S. aureus | 18 |
B. subtilis | 22 |
Pseudomonas aeruginosa | 19 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may act as a STING (stimulator of interferon genes) agonist, which is known to enhance antitumor immunity by activating dendritic cells and promoting T-cell responses .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The presence of the imidazole ring is crucial for binding to active sites on target enzymes, potentially disrupting their function.
- Modulation of Immune Response : As a STING agonist, it may enhance immune response through the activation of type I interferons .
Case Studies
A recent study focused on the structure-activity relationship (SAR) of imidazole derivatives indicated that modifications on the nitrophenyl moiety can significantly influence biological activity. For instance, substituting different groups on the phenyl ring yielded compounds with varied potency against Mycobacterium tuberculosis, suggesting that similar strategies could optimize this compound for enhanced therapeutic efficacy .
Properties
IUPAC Name |
ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)-5-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-4-24-15(20)13-9(2)17(8-16-13)12-6-5-10(18(21)22)7-11(12)14(19)23-3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRXCNCMVAHGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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